

Adibelivir Demonstrates Potent Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains

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Compound of Interest

Compound Name: *Adibelivir*

Cat. No.: *B12370249*

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Munich, Germany – November 20, 2025 – New research and preclinical data on **Adibelivir** (also known as IM-250), a novel helicase-primase inhibitor (HPI), reveal its significant potential in combating acyclovir-resistant strains of Herpes Simplex Virus (HSV). Developed by Innovative Molecules GmbH, **Adibelivir** presents a promising alternative for patients, particularly the immunocompromised, who are affected by HSV infections that do not respond to conventional therapies.^{[1][2]}

The emergence of acyclovir-resistant HSV is a growing concern in clinical practice, primarily due to mutations in the viral thymidine kinase (TK) or DNA polymerase genes, which are the targets of acyclovir.^[3] **Adibelivir's** distinct mechanism of action, which targets the viral helicase-primase complex essential for viral DNA replication, allows it to bypass these common resistance pathways.^{[4][5]}

Superior In Vitro Activity

In vitro studies have established **Adibelivir's** potent antiviral activity against both HSV-1 and HSV-2. While direct comparative studies against a comprehensive panel of acyclovir-resistant strains are ongoing, the available data underscores its effectiveness.

Compound	Virus Strain	IC50	Cell Line
Adibelvivir (IM-250)	HSV-1 (CI1)	19 nM	Vero
Adibelvivir (IM-250)	HSV-2 (MS)	28 nM	Vero
Acyclovir	ACV-sensitive HSV-1	~0.125 µg/mL	-
Acyclovir	ACV-sensitive HSV-2	~0.215 µg/mL	-
Acyclovir	ACV-resistant HSV-1	>2.0 µg/mL	Various

Note: IC50 values for acyclovir can vary depending on the specific resistant strain and the cell line used. Acyclovir resistance is generally defined by an IC50 of >2.0 µg/mL.

Compelling In Vivo Efficacy in Animal Models

Preclinical studies in well-established animal models of HSV infection have demonstrated **Adibelvivir**'s superior efficacy compared to standard-of-care treatments like valacyclovir, the prodrug of acyclovir.

Genital Herpes Guinea Pig Model (HSV-2)

In the guinea pig model, which mimics human genital herpes, intermittent oral therapy with **Adibelvivir** has been shown to significantly reduce recurrent disease and viral shedding, even during off-treatment periods.^[6] One study highlighted that after seven cycles of treatment, no further recurrences were observed in the **Adibelvivir**-treated group, a stark contrast to the acyclovir and vehicle control groups.^[7]

Treatment Group	Mean Recurrences (Off-Treatment)
Adibelvivir (IM-250)	0.7 ± 0.8
Acyclovir	2.0 ± 1.6
Vehicle	1.81 ± 2.0

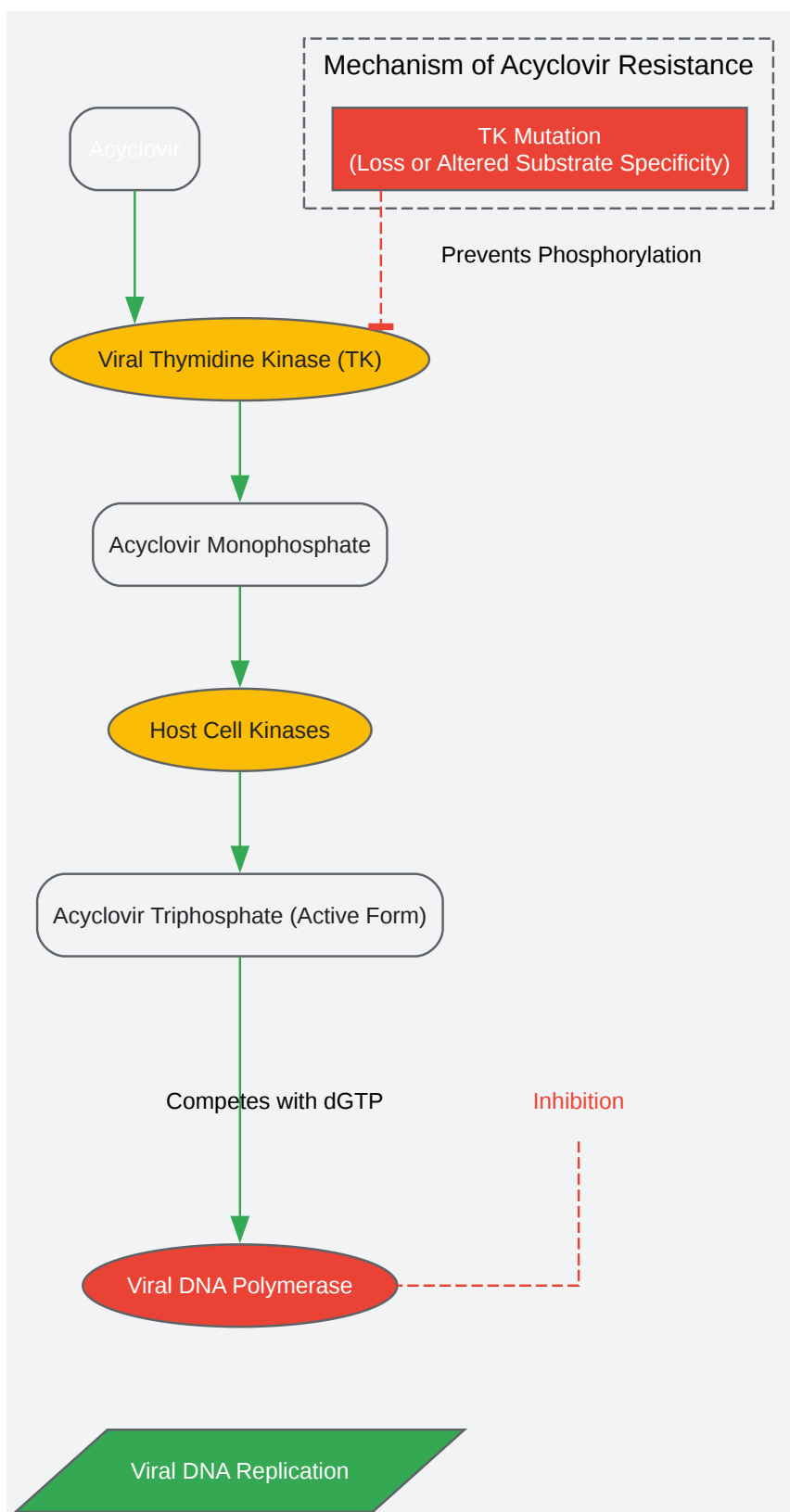
Ocular Herpes Mouse Model (HSV-1)

In the mouse model of ocular herpes, **Adibelivir** treatment has been shown to reduce the reactivation of latent HSV-1.[6] This is particularly significant as **Adibelivir** has demonstrated excellent penetration into the nervous system, where the virus establishes latency.[8][9] Studies have shown that the ratio of **Adibelivir** concentration in the nervous system to plasma is between 0.5 and 4, whereas for other helicase-primase inhibitors, this ratio is less than 0.1.[8][9] This superior bioavailability in neural tissues may be key to its efficacy in preventing reactivation.

In a lethal intranasal HSV-1 infection model in mice, **Adibelivir** significantly increased survival rates, and reduced clinical scores and viral load in both the lungs and brains of the animals.

Mechanism of Action: A Different Approach to Viral Inhibition

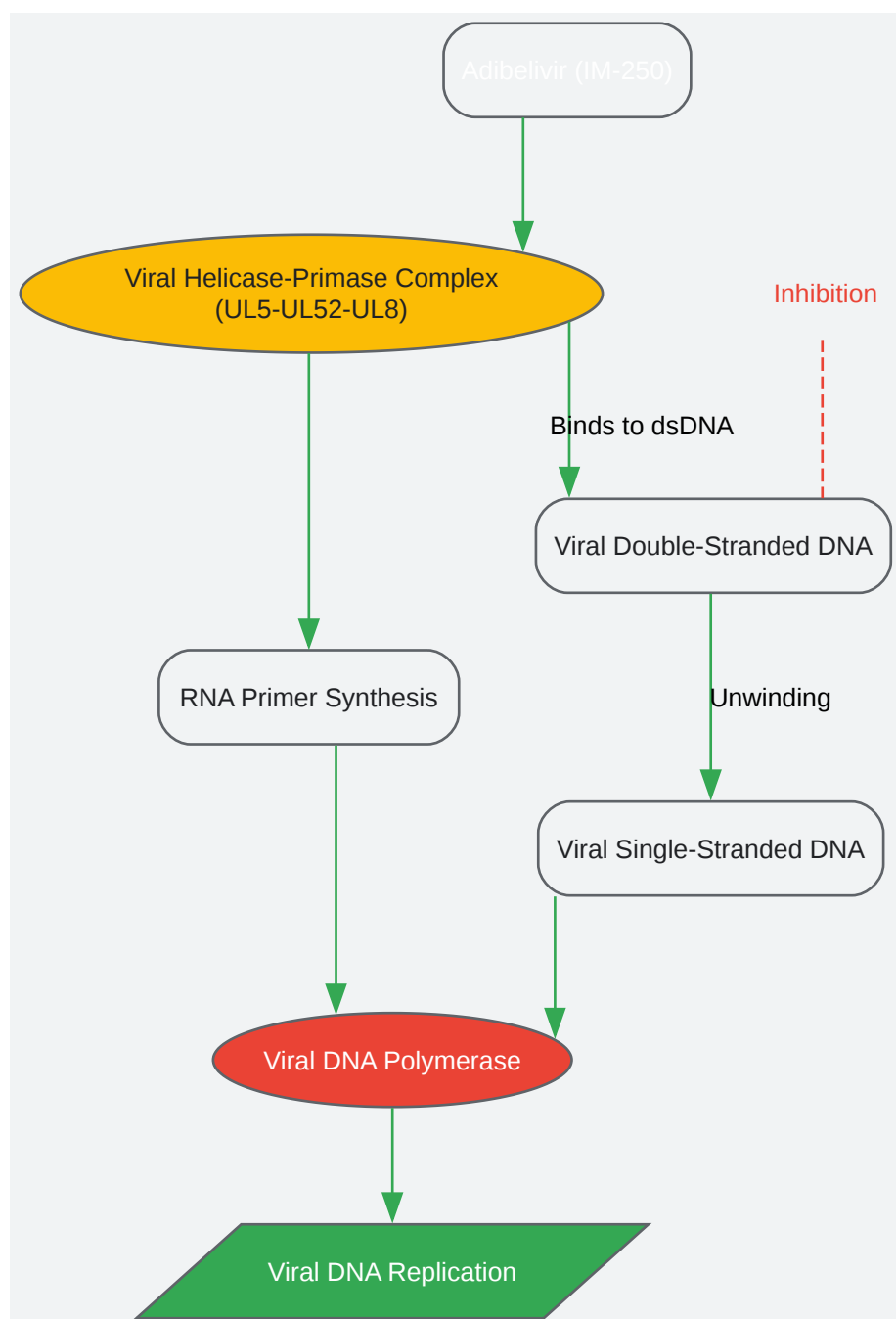
Acyclovir's mechanism of action is dependent on its phosphorylation by the viral thymidine kinase (TK) to become active. Resistance often arises from mutations in the TK gene, rendering the virus incapable of activating the drug.



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Mechanism of Action and Resistance for Acyclovir

Adibelivir, on the other hand, directly targets the helicase-primase complex (composed of UL5, UL52, and UL8 proteins), which is responsible for unwinding the viral DNA and synthesizing RNA primers for replication.[4][10] This action is independent of the viral TK, thus circumventing the primary mechanism of acyclovir resistance.



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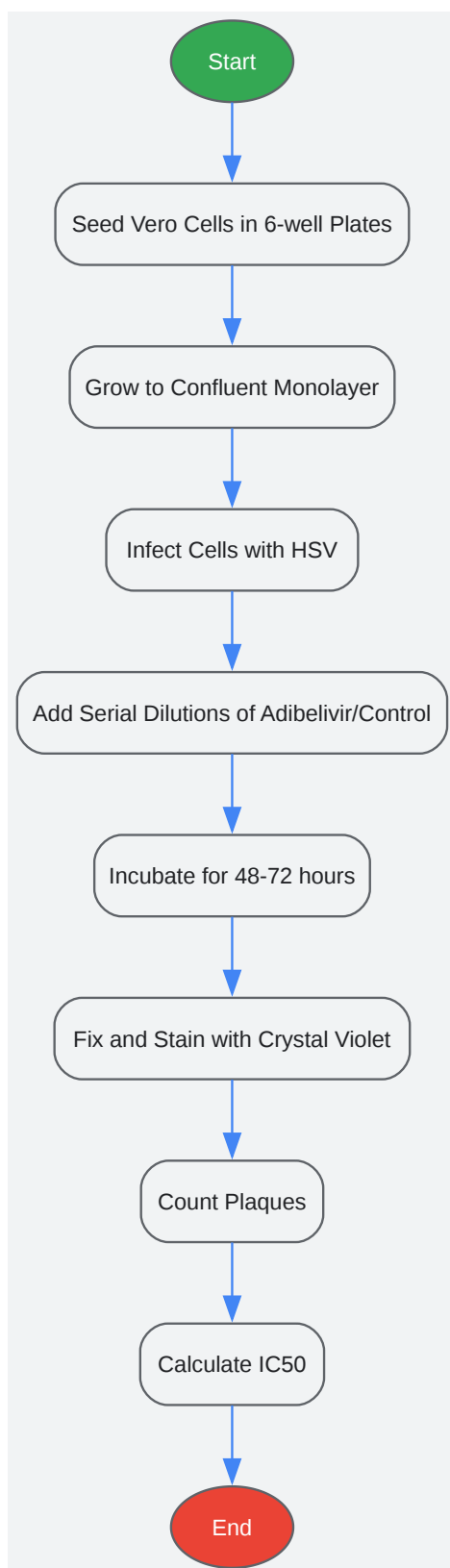
Mechanism of Action for **Adibelivir**

Experimental Protocols

In Vitro Efficacy: Plaque Reduction Assay

The antiviral activity of **Adibelivir** against HSV is determined using a standard plaque reduction assay.

- **Cell Culture:** Vero cells (or other susceptible cell lines) are seeded in 6-well plates and grown to confluency.
- **Virus Infection:** A standardized amount of HSV (either wild-type or an acyclovir-resistant strain) is used to infect the cell monolayers.
- **Drug Application:** Immediately after infection, the virus-containing medium is replaced with fresh medium containing serial dilutions of **Adibelivir** or the control compound (e.g., acyclovir).
- **Incubation:** The plates are incubated for 48-72 hours to allow for the formation of viral plaques (areas of cell death).
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained with crystal violet, making the plaques visible. The number of plaques in each well is counted.
- **IC50 Determination:** The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is calculated as the IC50 value.



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Workflow for Plaque Reduction Assay

In Vivo Efficacy: Guinea Pig Model of Genital Herpes (HSV-2)

This model is considered the gold standard for evaluating antiviral therapies for genital herpes as it mimics the recurrent nature of the disease in humans.[\[11\]](#)

- Animal Model: Female Hartley guinea pigs are used.
- Infection: Animals are infected intravaginally with a clinical isolate of HSV-2.
- Treatment: Oral administration of **Adibelivir**, acyclovir, or a placebo is initiated at a specified time post-infection and may be administered intermittently.
- Monitoring:
 - Acute Disease: The severity of primary genital lesions is scored daily for the first 14-21 days.
 - Recurrent Disease: Animals are monitored daily for the spontaneous recurrence of lesions for an extended period (e.g., up to 6 months).
 - Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR, assessing both symptomatic and asymptomatic shedding.
- Endpoint Analysis: The efficacy of the treatment is determined by comparing the lesion scores, frequency and duration of recurrent episodes, and the amount of viral shedding between the treatment and control groups.

In Vivo Efficacy: Mouse Model of Ocular Herpes (HSV-1)

This model is used to assess the efficacy of antiviral agents against HSV-1 infection of the eye and subsequent establishment of latency in the trigeminal ganglia.

- Animal Model: C57BL/6 or BALB/c mice are commonly used.
- Infection: The corneas of the mice are scarified, and a suspension of HSV-1 is applied.

- Treatment: Topical or systemic administration of **Adibelivir** or a control drug is initiated at a defined time post-infection.
- Monitoring:
 - Ocular Disease: The severity of keratitis (inflammation of the cornea) and blepharitis (inflammation of the eyelids) is scored regularly.
 - Viral Replication: Viral titers in the eye are determined at various time points by plaque assay.
 - Latency and Reactivation: After the acute infection resolves, latency is established in the trigeminal ganglia. Reactivation of the virus can be induced (e.g., by UV light or hyperthermic stress), and the subsequent recurrence of ocular disease and viral shedding are monitored.^[7]
- Endpoint Analysis: Efficacy is assessed by comparing the severity of ocular disease, viral titers, and the frequency of reactivation between treated and control groups.

Conclusion

Adibelivir's potent in vitro activity, superior in vivo efficacy in animal models, and its distinct mechanism of action that circumvents common resistance pathways make it a highly promising candidate for the treatment of acyclovir-resistant HSV infections. Its ability to effectively penetrate the nervous system and reduce viral reactivation addresses a key unmet need in the management of herpes simplex virus. Further clinical development of **Adibelivir** is warranted to confirm these promising preclinical findings in human patients. A Phase 1b/2a clinical trial for **Adibelivir** in patients with recurrent genital herpes is currently underway.^{[2][12]}

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